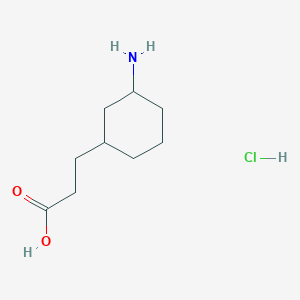

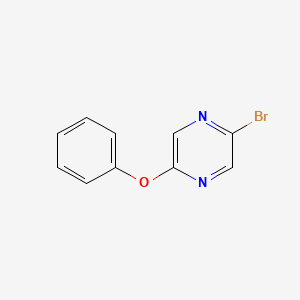

![molecular formula C10H7F2N3O B2855343 4-[(2,4-difluoroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 339020-71-2](/img/structure/B2855343.png)

4-[(2,4-difluoroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(2,4-difluoroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C10H7F2N3O and its molecular weight is 223.183. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Metal-Free Fluorination and Oxidation

One significant application in scientific research for compounds similar to 4-[(2,4-difluoroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is in the area of metal-free electrophilic fluorination. Research demonstrates that pyrazoles with methylene groups can undergo metal-free electrophilic fluorination promoted by Selectfluor, leading to unexpected C–C bond cleavage and resulting in 4-fluoro-pyrazole products under certain conditions. This process is notable for its moderate to good yields and signifies an advancement in the fluorination and oxidation at the C-4 position of pyrazoles, which could have implications for the development of fluorinated pharmaceuticals and materials (Bonacorso et al., 2015).

Environmentally Benign Synthesis of Fluorinated Derivatives

Another critical application area involves the environmentally benign synthesis of fluorinated pyrazolone derivatives. Various fluorine-containing derivatives have been synthesized through conventional and non-conventional methods, highlighting a comparative study of these techniques. The synthesized products have been characterized and evaluated for antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents. This environmentally friendly approach to synthesizing fluorinated compounds could be particularly relevant for designing substances with enhanced biological activities (Shelke et al., 2007).

Diels–Alder Reactivity and Stability

Research into the synthesis and Diels–Alder reactivity of 4-fluoro-4-methyl-4H-pyrazoles indicates that late-stage fluorination can provide a reliable route to these compounds. The study found that certain fluorinated pyrazoles exhibited lower reactivity but higher stability in biological contexts, which could inform the design of more stable and less reactive pharmaceutical intermediates. This insight into the effects of fluorination on the reactivity and stability of pyrazoles could be instrumental in drug development and the design of new materials (Abularrage et al., 2020).

Quantum Mechanical and Spectroscopic Analysis

The quantum mechanical calculations and spectroscopic investigations of fluorinated pyrazoles offer valuable insights into their molecular structure, vibrational frequencies, and electronic properties. These analyses can inform the development of materials with specific optical, electronic, or chemical properties, making them suitable for applications in sensors, electronics, and pharmaceuticals. Understanding the molecular electrostatic potential and non-linear properties of these compounds can also aid in predicting their reactivity and interactions with other molecules (Govindasamy & Gunasekaran, 2015).

Propiedades

IUPAC Name |

4-[(2,4-difluorophenyl)iminomethyl]-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O/c11-7-1-2-9(8(12)3-7)13-4-6-5-14-15-10(6)16/h1-5H,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUOJELFUOSBAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N=CC2=CNNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-4,6-dimethyl-7-oxo-6,7-dihydrothieno[2,3-d]pyridazine-2-carboxylic acid](/img/structure/B2855262.png)

![2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2855264.png)

![2-amino-1-(4-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2855267.png)

![3-(Difluoromethyl)-2-fluoro-N-[(4-prop-2-enoyl-1,4-oxazepan-2-yl)methyl]benzamide](/img/structure/B2855269.png)

![3-benzyl-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2855270.png)

![1,6,7-trimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855274.png)

![8-(2-methoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855276.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B2855282.png)